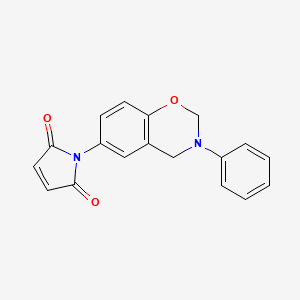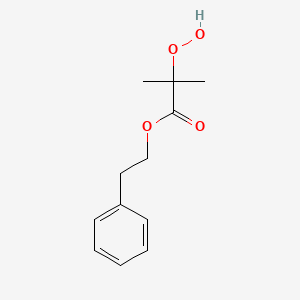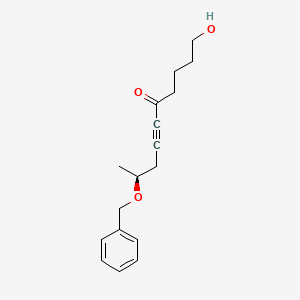
(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one is a synthetic organic compound with a unique structure that includes a benzyloxy group and a hydroxyl group attached to a dec-6-YN-5-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dec-6-YN-5-one Backbone: This step involves the construction of the dec-6-YN-5-one backbone through a series of reactions, such as aldol condensation and subsequent cyclization.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the dec-6-YN-5-one intermediate.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, typically using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,6S,9S)-4-(benzyloxy)-9-tert-butyl-1-(hydroxymethyl)-2-methyl-3,10-dioxa-8-azatricyclo[6.3.0.0^{2,6}]undecan-7-one
- (1S,2S,4R,6R,9S)-4-(benzyloxy)-9-tert-butyl-1-(hydroxymethyl)-2-methyl-3,10-dioxa-8-azatricyclo[6.3.0.0^{2,6}]undecan-7-one
Uniqueness
(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one is unique due to its specific structural features, such as the presence of both a benzyloxy group and a hydroxyl group on a dec-6-YN-5-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
826994-51-8 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
(9S)-1-hydroxy-9-phenylmethoxydec-6-yn-5-one |
InChI |
InChI=1S/C17H22O3/c1-15(20-14-16-9-3-2-4-10-16)8-7-12-17(19)11-5-6-13-18/h2-4,9-10,15,18H,5-6,8,11,13-14H2,1H3/t15-/m0/s1 |
Clave InChI |
YZPDOWNGGFMOMY-HNNXBMFYSA-N |
SMILES isomérico |
C[C@@H](CC#CC(=O)CCCCO)OCC1=CC=CC=C1 |
SMILES canónico |
CC(CC#CC(=O)CCCCO)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
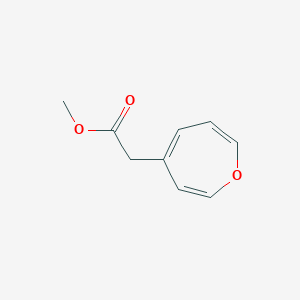
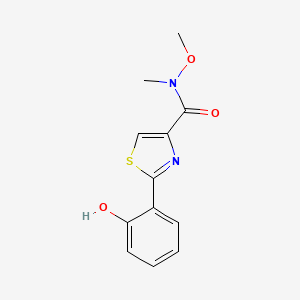
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
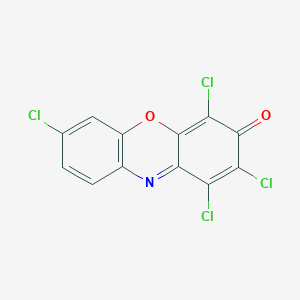
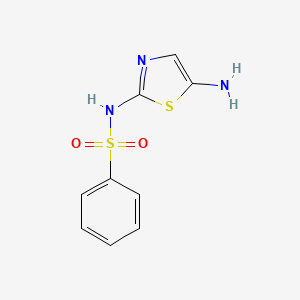
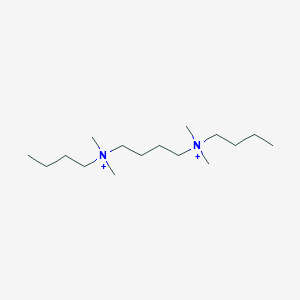

![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
